MC(C2)-Val-Cit-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs), which are biopharmaceuticals designed to deliver cytotoxic drugs selectively to cancer cells. The compound features a valine-citrulline dipeptide sequence that is specifically cleaved by cathepsin B, an enzyme found predominantly in lysosomes. This cleavage mechanism ensures that the drug payload is released only within target cells, minimizing damage to healthy tissues. The molecular formula of MC(C2)-Val-Cit-PAB-OH is C25H34N6O7, with a molecular weight of 530.58 g/mol .
MC(C2)-Val-Cit-PAB-OH is classified as a peptide-based linker and is primarily sourced from synthetic methodologies involving amino acids and specific coupling reactions. It is specifically utilized in the development of ADCs, which represent a promising class of targeted cancer therapies. The compound has been highlighted in several studies for its role in enhancing the efficacy and selectivity of anticancer agents .
The modified synthetic route emphasizes avoiding epimerization at the citrulline stereogenic center, which can complicate yield and purity. By optimizing reaction conditions and utilizing specific coupling reagents, researchers have improved yields significantly, often achieving over 85% for key intermediates .
The molecular structure of MC(C2)-Val-Cit-PAB-OH consists of a valine-citrulline dipeptide linked to a para-aminobenzyl alcohol moiety. The specific arrangement allows for selective cleavage by cathepsin B under acidic conditions typical of lysosomal environments.
MC(C2)-Val-Cit-PAB-OH undergoes specific enzymatic cleavage when internalized by target cells. The cleavage occurs at the amide bond between valine and citrulline, facilitated by cathepsin B:
The specificity of this cleavage mechanism allows for targeted therapeutic effects while minimizing systemic toxicity, making it particularly valuable in cancer therapy applications .
The mechanism of action for MC(C2)-Val-Cit-PAB-OH involves:
MC(C2)-Val-Cit-PAB-OH is primarily used in:
This compound exemplifies how chemical synthesis and bioconjugation techniques can be leveraged to create more effective cancer treatments with reduced side effects.
MC(C2)-Val-Cit-PAB-OH functions as a cleavable linker critical for targeted payload release in ADCs. Its core mechanism relies on enzymatic hydrolysis by cathepsin B, a lysosomal cysteine protease overexpressed in malignant cells. The Val-Cit (valine-citrulline) dipeptide sequence serves as a specific substrate for cathepsin B, which cleaves the amide bond between Cit and the para-aminobenzyl alcohol (PAB) spacer. This enzymatic trigger occurs exclusively within the lysosomal compartment after ADC internalization, minimizing premature payload release in systemic circulation [1] [4].
Cathepsin B exhibits preferential cleavage toward dipeptides with hydrophobic residues at the P2 position (Val) and citrulline's non-standard amino acid structure at P1. MC(C2)-Val-Cit-PAB-OH leverages this specificity, achieving >90% payload release within 24 hours under lysosomal conditions in vitro. The PAB spacer further enables efficient self-immolation via 1,6-elimination, releasing free cytotoxic agents like MMAE (monomethyl auristatin E) [4] [6]. Comparative studies show a 6.0-day plasma half-life in mice, underscoring its stability until lysosomal activation [8].
The molecular architecture of MC(C2)-Val-Cit-PAB-OH dictates its cleavage efficiency and resistance to off-target proteases:
Table 1: Structural Components Governing Payload Release
| Structural Element | Function | Impact on ADC Performance |
|---|---|---|
| Val-Cit Dipeptide | Cathepsin B substrate | High tumor selectivity; resistant to serum proteases |
| C2-Extended Maleimide | Antibody conjugation | Balanced hydrophilicity and stability |
| PAB Spacer | Self-immolative system | Traceless payload release; prevents steric hindrance |
| Ureido Group (Cit) | Protease resistance | Avoids carboxypeptidase-mediated cleavage |
Conventional Val-Cit-PAB linkers (e.g., MC-Val-Cit-PAB-OH) exhibit inherent hydrophobicity due to the maleimidocaproyl spacer and aromatic PAB group. This hydrophobicity triggers ADC aggregation, accelerating hepatic clearance and reducing tumor uptake. Studies report up to 40% aggregation in ADCs with a drug-to-antibody ratio (DAR) of 4 when using non-optimized linkers [5] [7]. Hydrophobic interactions also promote nonspecific binding to plasma proteins, increasing payload leakage and systemic toxicity [5].
MC(C2)-Val-Cit-PAB-OH addresses this via a short-chain ethylene glycol (C2) unit integrated into the maleimide spacer. This modification reduces the linker’s calculated logP by 0.8 units compared to MC-Val-Cit-PAB-OH, significantly lowering aggregation propensity. ADCs incorporating this design maintain <5% aggregation at DAR 8, enhancing pharmacokinetic profiles [5].
Table 2: Hydrophobicity and Stability Metrics of Val-Cit Linkers
| Linker Type | logP | Plasma Half-Life (Mice) | Aggregation at DAR 4 (%) |
|---|---|---|---|
| MC-Val-Cit-PAB-OH | 3.9 | 5.2 days | 25–40 |
| MC(C2)-Val-Cit-PAB-OH | 3.1 | 6.0 days | <5 |
| Fmoc-Val-Cit-PAB-PNP | 4.2 | 3.8 days | 35–50 |
"Exolinker" repositioning—modifying the spacer between the dipeptide and antibody—enhances plasma stability without compromising cleavage efficiency:
Synthetic improvements now deliver MC(C2)-Val-Cit-PAB-OH in 50% overall yield from L-citrulline, avoiding low-yielding steps like EEDQ-mediated couplings that previously caused 20–75% epimerization [8].
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0